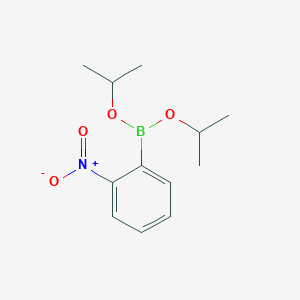
Dipropan-2-yl (2-nitrophenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (2-nitrophenyl)boronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boronate ester group attached to a 2-nitrophenyl ring, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with isopropanol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The general reaction scheme is as follows:
2-nitrophenylboronic acid+isopropanol→Dipropan-2-yl (2-nitrophenyl)boronate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dipropan-2-yl (2-nitrophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products:
Oxidation: 2-nitrophenylboronic acid.
Reduction: Dipropan-2-yl (2-aminophenyl)boronate.
Substitution: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (2-nitrophenyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Dipropan-2-yl (2-nitrophenyl)boronate exerts its effects is primarily through its ability to form stable boronate esters and participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, facilitating the transfer of the phenyl group to a palladium catalyst in Suzuki-Miyaura reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the nitro group and is less reactive in certain cross-coupling reactions.
2-nitrophenylboronic acid: Similar structure but lacks the isopropyl groups, making it less lipophilic.
Dipropan-2-yl (phenyl)boronate: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: Dipropan-2-yl (2-nitrophenyl)boronate is unique due to the presence of both the nitro group and the isopropyl groups, which enhance its reactivity and solubility in organic solvents. These features make it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
106970-42-7 |
|---|---|
Molekularformel |
C12H18BNO4 |
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
(2-nitrophenyl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H18BNO4/c1-9(2)17-13(18-10(3)4)11-7-5-6-8-12(11)14(15)16/h5-10H,1-4H3 |
InChI-Schlüssel |
JYVLDMOXJVMQOA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


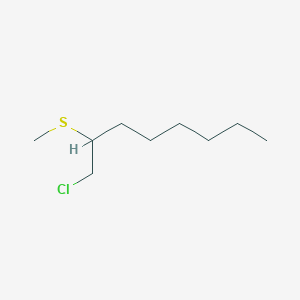

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
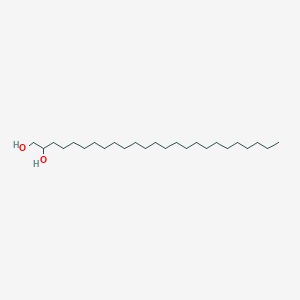
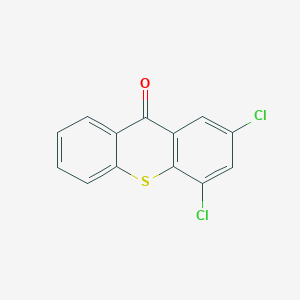
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
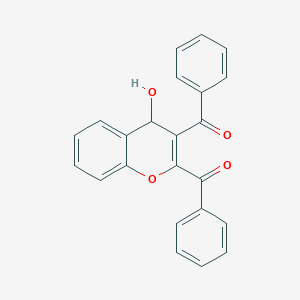
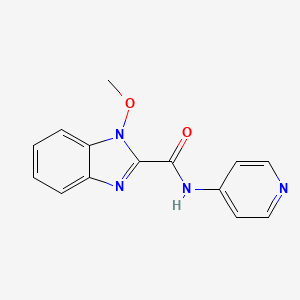
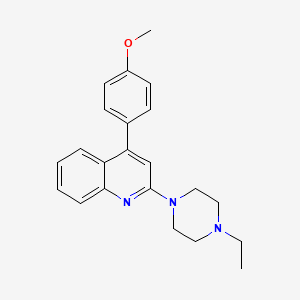
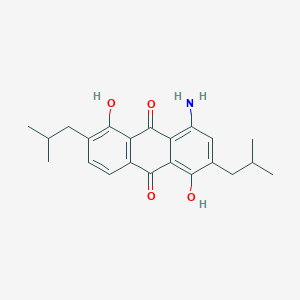
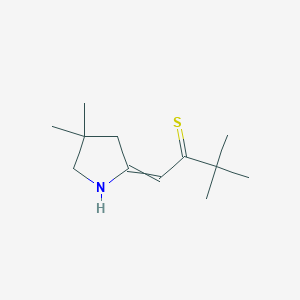
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
